{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol
Description
{1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol (CAS: 1485610-78-3) is a pyrazole-derived compound featuring a methanol substituent at the 4-position of the pyrazole ring and a 2,3-dihydrobenzofuran-5-yl ethyl chain at the 1-position.
Properties
IUPAC Name |
[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c17-10-12-8-15-16(9-12)5-3-11-1-2-14-13(7-11)4-6-18-14/h1-2,7-9,17H,3-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVCNGGOHXOESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CCN3C=C(C=N3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. They are also known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers.
Mode of Action
It is known that benzofuran compounds can slow down conduction velocity and reduce sinus node autonomy. This suggests that the compound may interact with its targets by modulating ion channels, thereby affecting the electrical activity of cells.
Biochemical Pathways
Given the biological activities of benzofuran compounds, it can be inferred that the compound may affect pathways related to cell proliferation, oxidative stress, and viral replication.
Result of Action
It is known that benzofuran compounds can have anti-tumor, antibacterial, anti-oxidative, and anti-viral effects. This suggests that the compound may have a broad range of effects at the molecular and cellular level.
Biological Activity
The compound {1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-1H-pyrazol-4-yl}methanol is a pyrazole derivative featuring a benzofuran moiety. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H17N3O2
- Molecular Weight : 273.31 g/mol
- IUPAC Name : this compound
The structure of this compound incorporates a pyrazole ring and a benzofuran fragment, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activities of pyrazole derivatives are extensive and include:
- Anti-inflammatory Effects : Pyrazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, compounds similar to this compound demonstrated up to 85% inhibition of TNF-alpha at certain concentrations .
- Antioxidant Properties : The presence of the benzofuran moiety contributes to antioxidant activity, which is crucial in mitigating oxidative stress-related diseases .
- Antimicrobial Activity : Some pyrazole derivatives exhibit significant antimicrobial properties against various bacterial strains and fungi, indicating potential use in treating infections .
- Cytotoxicity Against Cancer Cells : Research indicates that compounds with similar structures can induce apoptosis in cancer cells, suggesting a potential role in cancer therapy .
The mechanisms through which this compound exerts its biological effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors can modulate cellular signaling pathways that regulate inflammation and cell survival.
Data Table: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of pyrazole derivatives:
- Anti-inflammatory Study : A study demonstrated that a pyrazole derivative inhibited IL-6 production by 76% compared to standard anti-inflammatory drugs like dexamethasone . This highlights its potential as an anti-inflammatory agent.
- Cytotoxicity Research : In vitro studies showed that similar compounds led to significant apoptosis in various cancer cell lines, suggesting that this class of compounds could be developed for cancer therapies .
Comparison with Similar Compounds
Substituent Effects on Pyrazole Scaffold
The pyrazole core is a common pharmacophore in medicinal chemistry. Key analogs include:
Key Observations :
- Electronic Effects: The hydroxymethyl group in the target compound is more polar than the benzoyl () or cyano groups (7a, ), likely increasing solubility.
- Rigidity vs.
Physicochemical Properties
Hypothetical comparisons based on structural features:
*Estimated based on structural similarity.
Computational and Structural Insights
- Wavefunction Analysis (Hypothetical) : Using tools like Multiwfn (), the electron localization function (ELF) of the dihydrobenzofuran moiety would show delocalized π-electrons, contrasting with the localized charges in thiophene-based analogs .
- Crystal Packing : If crystallized, SHELXL () could reveal intermolecular hydrogen bonds involving the hydroxymethyl group, similar to pyrazole-3-one derivatives () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
